![molecular formula C12H20N2O4 B14654396 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 42431-40-3](/img/structure/B14654396.png)
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[45]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure This compound is part of the diazaspirodecane family, which is characterized by a spiro junction connecting two cyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides. One common method includes the reaction of ethylenediamine with succinic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism of action of 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
42431-40-3 |
|---|---|
分子式 |
C12H20N2O4 |
分子量 |
256.30 g/mol |
IUPAC名 |
1,3-bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-8-6-13-10(17)12(4-2-1-3-5-12)14(7-9-16)11(13)18/h15-16H,1-9H2 |
InChIキー |
FXDSBYSTBYMOND-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


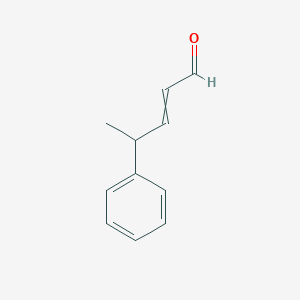

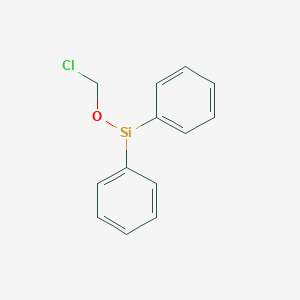
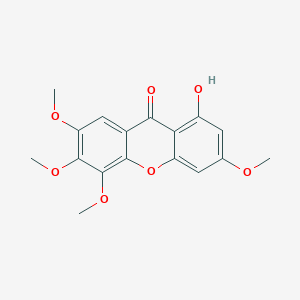
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
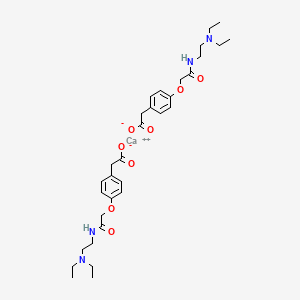


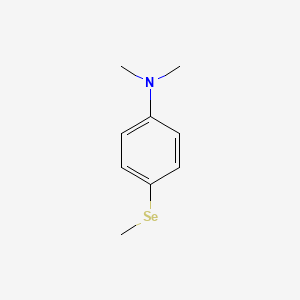

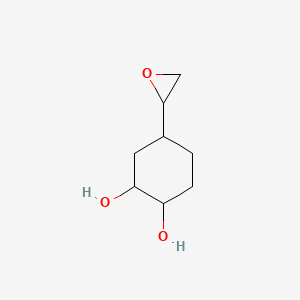
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
